Actodigin - 36983-69-4

Actodigin

Catalog Number: EVT-257767
CAS Number: 36983-69-4
Molecular Formula: C29H44O9
Molecular Weight: 536.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Actodigin is a steroid saponin.

Digitoxigenin

Compound Description: Digitoxigenin is a cardiac glycoside genin, meaning it is the aglycone portion of a cardiac glycoside molecule. It is the genin of digitoxin. Digitoxigenin, like other cardiac glycosides, exhibits positive inotropic activity by inhibiting the Na+,K+-ATPase pump. []

Relevance: Digitoxigenin is the genin of Actodigin. The study compared the crystal structures, conformational energy, and biological activity of Actodigin and digitoxigenin to understand the impact of their structural differences on Na+,K+-ATPase inhibition. It was found that Actodigin's unique structure, particularly the position of the lactone carbonyl oxygen and the half-chair conformation of ring D, contributes to its distinct activity compared to digitoxigenin. []

Digitoxigenin β-D-glucoside

Compound Description: Digitoxigenin β-D-glucoside is a cardiac glycoside formed by the attachment of a β-D-glucose molecule to digitoxigenin. []

Relevance: This compound was included in the comparative study to understand the influence of the sugar moiety on the activity of cardiac glycosides. The research revealed that the β-D-glucose in Actodigin plays a larger role in its activity than the glucose moiety in digitoxigenin β-D-glucoside does in its activity. []

Digitoxin

Compound Description: Digitoxin is a cardiac glycoside known for its long duration of action. It is used in the treatment of congestive heart failure and atrial fibrillation. []

Relevance: Digitoxin was included in the study to compare its Na+,K+-ATPase inhibition profile to that of Actodigin and other related compounds. [] This comparison aimed to provide a broader context for understanding the structure-activity relationships within this class of compounds.

Digitoxigenin β-D-digitoxide

Compound Description: Digitoxigenin β-D-digitoxide is a cardiac glycoside derived from digitoxigenin. []

Relevance: Digitoxigenin β-D-digitoxide was included in the comparative Na+,K+-ATPase inhibition studies alongside Actodigin. This inclusion was likely to explore the influence of different substituents on the steroid core and their impact on biological activity. []

Ouabain

Compound Description: Ouabain is a potent cardiac glycoside known for its rapid onset of action. It is a specific inhibitor of the Na+,K+-ATPase, a crucial enzyme responsible for maintaining the electrochemical gradient of sodium and potassium ions across the cell membrane. [, , , , ]

  • Onset and duration of action: In several studies, Actodigin showed a faster onset of ventricular tachycardia but shorter arrhythmia duration upon drug withdrawal compared to ouabain. [, ]
  • Cardiotoxicity: Actodigin's shorter duration of action resulted in lower cardiotoxicity compared to ouabain. []
  • Electrophysiological effects: Studies investigated the effects of both Actodigin and ouabain on action potential characteristics in cardiac myocytes. They found that both drugs affect action potential duration, but the underlying mechanisms and the extent of these effects differed. [, ]

Acetylstrophanthidin

Compound Description: Acetylstrophanthidin is a cardiac glycoside known for its rapid onset of action and potent effects on cardiac contractility. [, , ]

  • Intracellular sodium levels: Research found that while both compounds increased intracellular sodium levels, Actodigin exhibited a lower intracellular sodium level at peak tension compared to acetylstrophanthidin. [] This finding suggests potential differences in their mechanisms of action or their influence on sodium-calcium exchange.
  • Toxicity: Although both compounds caused toxicity at similar intracellular sodium levels, the dynamics of intracellular sodium changes differed during the development of toxicity, suggesting variations in their mechanisms of action. []
  • Action potential characteristics: Studies compared the effects of Actodigin and acetylstrophanthidin on action potential parameters, including depolarization rate and the development of afterpotentials. These comparisons aimed to understand how different structural features translate into variations in electrophysiological effects. [, ]

Dihydroouabain

Compound Description: Dihydroouabain is a cardiac glycoside similar in structure to ouabain. It exhibits inhibitory activity towards the Na+,K+-ATPase, although with different potencies depending on the species and experimental conditions. []

  • Effects on action potential configuration: Research indicated that while both ouabain and Actodigin caused action potential shortening, dihydroouabain did not despite affecting the sodium pump. [] This finding suggests that dihydroouabain might possess additional mechanisms of action that counteract the AP shortening effect observed with ouabain and Actodigin.
  • Inotropic effects and toxicity: Comparisons of inotropic effects and toxicity profiles between Actodigin and dihydroouabain provided insights into the diverse pharmacological profiles of cardiac glycosides and highlighted the need to consider both efficacy and safety aspects when evaluating their therapeutic potential. []

Digoxin

Compound Description: Digoxin is a widely used cardiac glycoside known for its inotropic effects in treating heart failure and its ability to control heart rate in atrial fibrillation. [, ]

  • Inotropic effects and toxicity: Researchers compared the inotropic effects and toxicity of Actodigin and digoxin to understand how variations in their chemical structures translated into different pharmacological profiles. []

Resibufogenin

Compound Description: Resibufogenin belongs to the class of cardiac glycosides known as bufadienolides. It displays potent inhibitory effects on the Na+,K+-ATPase. []

Relevance: Resibufogenin was included in a study to compare its effects on cardiac myocyte contractility and action potential configuration to those of Actodigin. The research aimed to provide a comprehensive analysis of how different cardiac glycosides, including Actodigin and resibufogenin, influence cardiac electrophysiology and contractility, contributing to our understanding of their therapeutic and toxic effects. []

AY-22,248

Compound Description: AY-22,248 is a cardiac glycoside structurally related to Actodigin. The critical difference between the two compounds is the linkage of the lactone ring to the steroid nucleus. In Actodigin, this linkage is alpha, while in AY-22,248, it is the more conventional beta linkage. []

Relevance: AY-22,248 served as a direct comparison point for Actodigin in a study investigating their pharmacological effects. The study found that AY-22,248 exhibited slower onset and cumulative positive inotropic actions compared to Actodigin's rapid but fleeting effects. Additionally, AY-22,248 was found to be more cardiotoxic than Actodigin, likely due to its longer duration of action. These findings highlight the impact of seemingly subtle structural differences on the pharmacological profiles of cardiac glycosides. []

Source and Classification

Actodigin is synthesized from digitoxigenin, a naturally occurring cardiac glycoside. The compound belongs to the broader class of cardenolides, which are characterized by a steroid structure with a lactone ring and sugar moieties. The synthesis process involves modifications that enhance its pharmacological activity compared to its natural counterparts .

Synthesis Analysis

The synthesis of Actodigin involves several key steps that transform digitoxigenin into the desired compound. The primary method includes:

  1. Starting Material: Digitoxigenin serves as the precursor.
  2. Chemical Modifications: The synthesis process typically employs acetylation and other functional group modifications to enhance solubility and bioactivity.
  3. Reaction Conditions: Reactions are often conducted in solvents such as dimethylformamide (DMF) or acetic acid at controlled temperatures (around 40°C) for optimal yields .
  4. Purification: Post-synthesis, the product is purified using techniques like solid-phase extraction and chromatography to isolate the final compound with high purity levels.

The synthetic route not only aims for high yield but also focuses on achieving specific stereochemical configurations that are crucial for biological activity .

Molecular Structure Analysis

The molecular structure of Actodigin is characterized by a steroid backbone typical of cardenolides, featuring:

  • Steroid Core: A cyclopentanoperhydrophenanthrene structure.
  • Lactone Ring: A five-membered lactone that contributes to its biological activity.
  • Sugar Moiety: Attached sugars enhance solubility and receptor binding.

The detailed structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule .

Structural Formula

The structural formula can be represented as follows:

C23H34O5\text{C}_{23}\text{H}_{34}\text{O}_5

This indicates the presence of 23 carbon atoms, 34 hydrogen atoms, and 5 oxygen atoms in the molecular framework.

Chemical Reactions Analysis

Actodigin participates in various chemical reactions pertinent to its pharmacological action:

  1. Enzymatic Reactions: It interacts with Na⁺/K⁺ ATPase, leading to increased intracellular calcium levels, which enhances cardiac contractility.
  2. Hydrolysis Reactions: The lactone ring can undergo hydrolysis under acidic or basic conditions, affecting its stability and bioavailability.
  3. Metabolic Transformations: In vivo studies indicate that Actodigin may be metabolized by cytochrome P450 enzymes, impacting its pharmacokinetics and efficacy .

These reactions underscore the importance of understanding both the chemical behavior of Actodigin and its interactions with biological systems.

Mechanism of Action

The mechanism of action of Actodigin primarily involves:

  • Inhibition of Na⁺/K⁺ ATPase: This inhibition leads to an increase in intracellular sodium concentration, which subsequently causes calcium influx via sodium-calcium exchange mechanisms.
  • Increased Myocardial Contractility: The elevated calcium levels enhance myocardial contractility, improving heart function in patients with heart failure.
  • Potential Side Effects: While effective, this mechanism can also lead to arrhythmias if calcium levels become excessively elevated .

Studies have shown that Actodigin's rapid onset of action makes it particularly suitable for acute heart failure scenarios.

Physical and Chemical Properties Analysis

Actodigin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 394.52 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and poorly soluble in water; this affects its formulation for clinical use.
  • Stability: Sensitive to light and moisture; proper storage conditions are required to maintain potency.

These properties are critical for determining how Actodigin can be effectively used in therapeutic settings .

Applications

Actodigin has several significant applications in the field of medicine:

  1. Cardiovascular Therapy: Primarily used in treating heart failure due to its cardiotonic effects.
  2. Research Tool: Utilized in pharmacological studies to understand cardiac glycoside mechanisms and develop new therapeutic agents.
  3. Potential Cancer Treatment: Emerging research suggests that modifications of cardiac glycosides may have anticancer properties, expanding the potential applications of Actodigin beyond cardiology .
Introduction

Historical Context of Cardiac Glycoside Research

The therapeutic application of CTS dates to William Withering’s 1785 monograph on foxglove extracts for "dropsy" (congestive heart failure), which established digitalis glycosides as foundational cardiotonics [1]. By the mid-20th century, naturally derived molecules like digoxin and ouabain dominated heart failure management, but their narrow therapeutic indices and pharmacokinetic variability spurred efforts to develop synthetic analogs [1] [9]. Key milestones included:

  • Elucidation of NKA inhibition (1957): John Skou’s discovery of Na⁺/K⁺-ATPase as the universal CTS target provided a mechanistic basis for inotropic effects [1].
  • Structural diversification initiatives (1960s–1970s): Systematic modifications of the steroid core aimed to improve selectivity and safety. Semisynthetic derivatives like actodigin were engineered to retain efficacy while enhancing reversibility [2] [6].

Table 1: Key Milestones in Cardiotonic Steroid Development

YearMilestoneSignificance
1785Withering’s digitalis monographFirst systematic clinical use of plant-derived cardiac glycosides
1911Mackenzie’s description of digitalis in atrial fibrillationEstablished rate-control utility in arrhythmias
1957Na⁺/K⁺-ATPase identificationDefined molecular target of CTS
1970sSemisynthetic glycoside development (e.g., Actodigin)Introduced rationally modified CTS with optimized properties

This era emphasized structure-activity relationship (SAR) studies, revealing that lactone ring configuration, sugar moieties, and hydroxylation patterns dictated potency and tissue selectivity [5] [9].

Actodigin’s Position in Steroidal Lactone Therapeutics

Actodigin’s design centered on lactone ring transposition from the conventional C-17β position (typical of cardenolides) to C-17α, coupled with methyl modifications at the lactone C-4 (Figure 1). This repositioning altered molecular interactions with NKA isoforms:

  • Enhanced potency: Methylated analogs (e.g., Compound 5 with C-4β-methyl) exhibited 2.5-fold greater inotropic activity than natural actodigin precursors in canine heart-lung preparations [2] [4].
  • Reversible binding: Unlike irreversible digitalis glycosides, Actodigin-derived compounds demonstrated rapid dissociation from NKA, enabling shorter-lived toxic effects (e.g., AV dissociation) in vagotomized dogs [2] [6].

Table 2: Structural Attributes and Functional Outcomes of Select Actodigin Analogs

CompoundLactone PositionC-4 ModificationRelative Potency* (vs. Actodigin)Key Functional Traits
ActodiginC-17βNone1.0 (Reference)Moderate inotropy, slow reversal
Compound 5C-17αβ-methyl2.5High efficacy in heart failure reversal
Compound 6C-17αα-methyl1.1Short-duration toxicity, full reversibility
Isodigoxigenin derivativeC-17βNone0.3Minimal activity in failing hearts

*Assayed in canine heart failure models [2] [4]

Therapeutically, Actodigin filled a niche for acute ventricular rate control in atrial fibrillation. Clinical studies confirmed its capacity to reduce rapid ventricular excitation within minutes of infusion, an effect that dissipated rapidly upon discontinuation [6]. This contrasted with non-steroidal cardiotonics (e.g., β-agonists, phosphodiesterase inhibitors), which lacked intrinsic rate-control properties and often provoked arrhythmias [3].

Knowledge Gaps in Structure-Activity Relationships of Synthetic Cardiotonics

Despite Actodigin’s innovations, critical SAR questions persist:

  • Lactone ring geometry and efficacy: The 1974 finding that C-17α lactone positioning diminished activity in most CTS contrasts with Actodigin’s retained potency [10]. Unresolved factors:
  • Role of lactone ring size (5-membered vs. 6-membered) in NKA docking.
  • Influence of C-4 stereochemistry on hydrophobic interactions with NKA’s α-subunit [2] [10].

  • Isoform-specific interactions: NKA comprises α1, α2, α3, and α4 subunits with tissue-specific expression and CTS affinity. Actodigin’s selectivity profile remains unquantified for:

  • Cardiac α2/α3 vs. renal α1 isoforms, impacting therapeutic margins [1] [9].
  • FXYD protein interactions, which modulate NKA’s CTS sensitivity in pathophysiological states (e.g., heart failure) [1].

  • Signalosome modulation: Sub-inhibitory CTS concentrations trigger NKA-mediated signaling (e.g., Src-EGFR activation). Whether Actodigin’s analogs engage these pathways—implicated in anti-inflammatory and oncologic effects—is unexplored [8] [9].

Table 3: Unresolved SAR Questions in Semisynthetic Glycosides

Knowledge GapResearch NeedPotential Methodologies
Lactone-NKA binding dynamicsDefine steric/electronic requirements for reversible inhibitionMolecular docking simulations, X-ray crystallography
Isoform selectivityQuantify α-subunit binding affinitiesRadioligand assays in transfected cell lines
Signalosome activationDetermine low-dose signaling effectsPhosphoproteomics, ERK/Akt pathway analysis
SAR in disease modelsTest structural variants in failing myocardiumLangendorff heart preparations, hypertrophic cardiomyocytes

Addressing these gaps requires computational chemistry paired with functional phenotyping in disease-relevant systems. For example, molecular dynamics simulations could model Actodigin’s interaction with NKA’s ouabain-binding pocket, while engineered iPSC-derived cardiomyocytes would reveal isoform-specific responses [1] [8].

Properties

CAS Number

36983-69-4

Product Name

Actodigin

IUPAC Name

4-[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Molecular Formula

C29H44O9

Molecular Weight

536.7 g/mol

InChI

InChI=1S/C29H44O9/c1-27-9-5-16(37-26-24(33)23(32)22(31)21(14-30)38-26)13-15(27)3-4-20-19(27)6-10-28(2)18(7-11-29(20,28)35)17-8-12-36-25(17)34/h8,15-16,18-24,26,30-33,35H,3-7,9-14H2,1-2H3/t15-,16+,18-,19+,20-,21-,22-,23+,24-,26-,27+,28-,29+/m1/s1

InChI Key

ACLJAFRNPZVVIW-ADFGDECNSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CCOC5=O)O)C)OC6C(C(C(C(O6)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

3 beta-D-glucopyranosyl-14 beta,24-dihydroxy-21,23-bisnor-5 beta-chol-20(22)-ene-20-carboxylic acid gamma-lactone
Actinogen
actodigin
AY 22,241

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CCOC5=O)O)C)OC6C(C(C(C(O6)CO)O)O)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CCOC5=O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.